molecular formula C10H10O B1279257 (But-3-yn-1-yloxy)benzene CAS No. 156146-14-4

(But-3-yn-1-yloxy)benzene

Cat. No. B1279257
M. Wt: 146.19 g/mol
InChI Key: LMJIECGJNREYCB-UHFFFAOYSA-N
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Patent
US07468371B2

Procedure details

The procedure for Example 614 was used, substituting 3-butynyl p-toluenesulfonate for propargyl benzenesulfonate and phenol for m-cresol to provide Example 633. 1H NMR (500 MHz, CDCl3) δ 2.02 (t, J=2 Hz, 1H), 2.68 (dt, J=8, 2 Hz, 2H), 4.08 (t, J=8 Hz, 2H), 6.96 (m, 3H), 7.30 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(S(OCC#C)(=O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14]1([OH:20])C=C[CH:17]=[CH:16][CH:15]=1.C1C(O)=CC=CC=1C>>[CH2:14]([O:20][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[CH2:15][C:16]#[CH:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)OCC#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide Example 633

Outcomes

Product
Name
Type
Smiles
C(CC#C)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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